molecular formula C11H12N2O4S B1387703 3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid CAS No. 1092291-31-0

3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid

Cat. No.: B1387703
CAS No.: 1092291-31-0
M. Wt: 268.29 g/mol
InChI Key: MCFPIFKHHQATFA-UHFFFAOYSA-N
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Description

3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid is a chemical compound that has recently gained attention in scientific research due to its potential implications in various fields. It is characterized by the presence of a benzimidazole ring, a sulfonyl group, and a propanoic acid moiety. The molecular formula of this compound is C11H12N2O4S, and it has a molecular weight of 268.29 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Sulfonylation: The benzimidazole intermediate is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of Propanoic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid involves its interaction with specific molecular targets. The benzimidazole ring can mimic the structure of nucleotides, allowing it to bind to enzymes and receptors involved in cellular processes. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with a similar structure but lacking the sulfonyl and propanoic acid groups.

    Sulfonylbenzimidazole: Contains the sulfonyl group but lacks the propanoic acid moiety.

    Propanoic Acid Derivatives: Compounds with a propanoic acid moiety but different substituents on the aromatic ring

Uniqueness

3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid is unique due to the combination of the benzimidazole ring, sulfonyl group, and propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(1H-benzimidazol-2-ylmethylsulfonyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c14-11(15)5-6-18(16,17)7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,5-7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFPIFKHHQATFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CS(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid
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3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid
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3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid
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3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid
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3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid
Reactant of Route 6
3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid

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